molecular formula C6H12N2O2S B8644666 1-(Ethenesulfonyl)piperazine CAS No. 216955-53-2

1-(Ethenesulfonyl)piperazine

Cat. No.: B8644666
CAS No.: 216955-53-2
M. Wt: 176.24 g/mol
InChI Key: ORSQVUVGCVHWKB-UHFFFAOYSA-N
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Description

1-(Ethenesulfonyl)piperazine is a piperazine derivative functionalized with an ethenesulfonyl group (–SO₂–CH₂–CH₂) at the nitrogen position. Piperazine derivatives are renowned for their structural versatility, enabling diverse pharmacological and chemical applications. The ethenesulfonyl moiety introduces unique electronic and steric properties, distinguishing it from other sulfonyl-substituted piperazines such as 1-(methylsulfonyl)piperazine or 1-(phenylsulfonyl)piperazine.

Properties

CAS No.

216955-53-2

Molecular Formula

C6H12N2O2S

Molecular Weight

176.24 g/mol

IUPAC Name

1-ethenylsulfonylpiperazine

InChI

InChI=1S/C6H12N2O2S/c1-2-11(9,10)8-5-3-7-4-6-8/h2,7H,1,3-6H2

InChI Key

ORSQVUVGCVHWKB-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)N1CCNCC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Piperazine derivatives differ primarily in their substituents, which dictate their biological and chemical behavior:

Compound Substituent Key Properties References
1-(Ethenesulfonyl)piperazine Ethenesulfonyl (–SO₂–CH₂–CH₂) High reactivity due to unsaturated bond; potential for conjugation and oxidation. Inferred
1-(3-Chlorophenyl)piperazine (mCPP) 3-Chlorophenyl Serotonergic receptor agonist; modulates locomotor activity.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-Trifluoromethylphenyl 5-HT1B/1C receptor agonist; used in neuropharmacology studies.
1-(Phenylsulfonyl)piperazine Phenylsulfonyl BACE1 enzyme inhibition; role in Alzheimer’s drug development.
1-(Methylsulfonyl)piperazine derivatives Methylsulfonyl High-affinity ligands for serotonin receptors; metabolic stability.

Chemical Reactivity and Stability

  • Synthetic Accessibility :
    • Piperazines are often synthesized via nucleophilic substitution (e.g., benzoyl chlorides reacting with piperazine cores) . Sulfonyl groups, including ethenesulfonyl, may require specialized sulfonylation agents.
  • Oxidative Transformation: The piperazine ring is susceptible to oxidation, particularly at the N-dealkylation site. Manganese oxide (MnO₂) oxidizes fluoroquinolones via their piperazine moiety, leading to dealkylation and hydroxylation . Ethenesulfonyl Impact: The conjugated double bond in ethenesulfonyl may stabilize the molecule against oxidation compared to alkylsulfonyl derivatives.

Pharmacokinetics and Metabolism

  • Metabolic Pathways :
    • Arylpiperazines undergo CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which are further metabolized by CYP2D6 to hydroxylated metabolites .
    • TFMPP and mCPP exhibit variable brain-to-blood concentration ratios due to individual CYP polymorphisms .
    • Ethenesulfonyl Consideration: The sulfonyl group may reduce metabolic degradation, enhancing bioavailability compared to alkyl or aryl analogs.

Physicochemical Properties

  • Solubility and Stability: 1-(2-Hydroxyethyl)piperazine derivatives (e.g., HEHPP) are water-soluble (miscible in H₂O/ethanol) with pKa values ~3.7–8.0, ideal for industrial applications like SO₂ absorption . 1-(Methoxyphenyl)piperazine and 1-(chlorophenyl)piperazine exhibit distinct UV-Vis spectra due to substituent-dependent electronic transitions . Ethenesulfonyl Prediction: The polar sulfonyl group likely enhances aqueous solubility, while the ethenyl group may reduce crystallinity compared to phenyl analogs.

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